molecular formula C17H23N3O2S B2383164 N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(4-(methylthio)phenyl)propanamide CAS No. 2034232-36-3

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(4-(methylthio)phenyl)propanamide

Cat. No. B2383164
CAS RN: 2034232-36-3
M. Wt: 333.45
InChI Key: SQRAXWUHAGPKPX-UHFFFAOYSA-N
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Description

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(4-(methylthio)phenyl)propanamide, also known as MRS2500, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. MRS2500 is a selective antagonist of the P2Y1 receptor, which is a G protein-coupled receptor that is involved in various physiological processes, including platelet aggregation, neurotransmission, and vascular smooth muscle contraction.

Scientific Research Applications

Anticancer Properties

The Pd(II) complex derived from this compound has shown promising antiproliferative activity against cancer cells. Researchers synthesized the complex using the ligand (2-((1H-benzo[d]imidazol-2-yl)methylthio)-1H-benzo[d]imidazol-5-yl)(phenyl)methanone. The complex demonstrated a significant inhibitory effect on Ehrlich ascites carcinoma (EAC) cell lines, with an IC50 value of approximately 10 μM. Moreover, in vivo studies revealed extended survivability in a murine EAC tumor model. The mechanism involves antiangiogenic effects and apoptosis promotion, as confirmed by DNA condensation and FACS analysis .

DNA Binding and Cleavage

The Pd(II) complex interacts with double-stranded calf thymus DNA through strong π–π stacking interactions. This binding mode was evident from the hypochromic shift observed in the intrinsic DNA binding constant (kb). Additionally, the complex exhibited protein cleavage activity on pBR322 DNA, further emphasizing its apoptotic characteristics. Molecular docking studies confirmed its ability to inhibit DNA, suggesting potential applications in cancer therapy .

Proton Conduction Research

While not directly related to the Pd(II) complex, the ligand’s imidazole moiety has attracted interest in proton conduction research. N-heterocyclic carboxylate ligands, including imidazole derivatives, play a crucial role in constructing metal–organic frameworks (MOFs) for proton conduction studies. Researchers hope to leverage these ligands to create structurally stable MOFs with proton transport properties .

General Synthesis Methodology

The compound itself serves as a versatile building block. Researchers have developed a general, inexpensive method for synthesizing (1H-benzo[d]imidazol-2-yl)(phenyl)methanone. This method involves the formation of C–N bonds using an aromatic aldehyde and o-phenylenediamine. Such synthetic approaches contribute to the broader field of organic chemistry and drug discovery .

Metal-Organic Frameworks (MOFs)

Given the ligand’s multifunctional nature, it could potentially be incorporated into MOFs. MOFs are porous materials with diverse applications, including gas storage, catalysis, and drug delivery. Exploring the ligand’s coordination chemistry within MOFs may yield novel materials with tailored properties .

Drug Development

Considering the Pd(II) complex’s antiproliferative potency and apoptotic characteristics, it holds promise as a potential anticancer drug candidate. Further research and optimization could lead to its development as a potent therapeutic agent in the near future .

properties

IUPAC Name

N-[2-(2-imidazol-1-ylethoxy)ethyl]-3-(4-methylsulfanylphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2S/c1-23-16-5-2-15(3-6-16)4-7-17(21)19-9-12-22-13-11-20-10-8-18-14-20/h2-3,5-6,8,10,14H,4,7,9,11-13H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQRAXWUHAGPKPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CCC(=O)NCCOCCN2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(4-(methylthio)phenyl)propanamide

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